molecular formula C12H18O2 B11718604 Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate

Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate

Cat. No.: B11718604
M. Wt: 194.27 g/mol
InChI Key: HSCQVKURBIBHJY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate is an α,β-unsaturated ester featuring a bicyclo[2.2.1]heptane (norbornane) moiety at the β-position. The bicyclo[2.2.1]heptane system confers rigidity and stereochemical complexity, which can influence reactivity, stability, and intermolecular interactions. This compound’s structure combines the electrophilic α,β-unsaturated ester group with a hydrophobic bicyclic framework, making it of interest in organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

HSCQVKURBIBHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with ethanol and a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Studies : The α,β-unsaturated ester in the target compound undergoes Diels-Alder reactions with dienes, a feature exploited in polymer cross-linking (analogous to isobornyl acrylate) .
  • Crystallography : Related bicyclo compounds often exhibit unique crystal packing due to hydrogen bonding and van der Waals interactions, as seen in Etter’s graph-set analysis .
  • Data Gaps: Limited experimental data (e.g., melting point, toxicity) exist for the target compound, necessitating further characterization.

Biological Activity

Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate, a compound with significant biological interest, has been studied for its various activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure which contributes to its unique chemical properties. The molecular formula is C12H18O2C_{12}H_{18}O_2, and it features a prop-2-enoate group that enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, essential oils containing similar bicyclic structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
α-pineneEscherichia coli40 µg/mL
β-caryophylleneSalmonella typhimurium30 µg/mL

The above table illustrates the MIC values for various compounds, indicating that this compound has comparable antimicrobial activity to other well-studied compounds.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH25 ± 0.5
ABTS15 ± 0.3

The results indicate that the compound exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

In a notable study evaluating the biological activity of various ethyl esters, this compound was found to downregulate pro-inflammatory cytokines in vitro, suggesting potential anti-inflammatory properties. The study utilized a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, where treated cells showed reduced levels of TNF-alpha and IL-6 compared to controls.

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